2-(5-Methyl-1,3-oxazol-2-yl)aniline is an organic compound characterized by the presence of an aniline moiety and a 1,3-oxazole ring, with the chemical formula CHNO. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by its structure. It is identified by the CAS number 52829-71-7 and has garnered interest for its biological activities, including possible interactions with various biological targets.
The compound belongs to the class of substituted anilines and oxazoles, which are heterocyclic compounds containing nitrogen and oxygen. The oxazole ring contributes to its reactivity and biological activity, making it a subject of investigation in various scientific fields.
The synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)aniline can be accomplished through several methods:
The reactions often proceed under specific conditions involving temperature control and solvent choice to optimize yield and purity. For instance, polar solvents may favor certain arylation pathways in palladium-catalyzed reactions while nonpolar solvents may favor others .
The molecular structure of 2-(5-Methyl-1,3-oxazol-2-yl)aniline can be represented by its InChI code:
This indicates a complex arrangement where the oxazole ring is substituted at the 5-position with a methyl group, while the aniline component provides additional functional versatility.
The compound can undergo several chemical transformations due to its functional groups:
These reactions often require specific conditions such as temperature control and choice of solvent or catalyst to achieve desired yields. The use of environmentally friendly catalysts is increasingly being explored to enhance sustainability in synthetic processes.
The mechanism by which 2-(5-Methyl-1,3-oxazol-2-yl)aniline exhibits biological activity is not fully elucidated but is believed to involve interactions with specific biological targets due to its structural features. Preliminary studies suggest that compounds containing oxazole rings may interact with enzymes or receptors involved in various biochemical pathways.
Research indicates that similar compounds show promising biological activities, including anti-inflammatory and anticancer effects. These findings suggest that further exploration into the mechanism of action for 2-(5-Methyl-1,3-oxazol-2-yl)aniline could reveal significant therapeutic potentials.
2-(5-Methyl-1,3-oxazol-2-yl)aniline is typically a solid at room temperature. It is recommended to store this compound at 4°C and protect it from light to maintain stability.
The compound exhibits typical characteristics associated with both anilines and oxazoles:
The potential applications of 2-(5-Methyl-1,3-oxazol-2-yl)aniline are diverse:
Heterocyclic compounds constitute a cornerstone of modern medicinal chemistry, with nitrogen- and oxygen-containing five-membered rings demonstrating particular pharmaceutical relevance. Among these, the 1,3-oxazole scaffold—characterized by oxygen and nitrogen atoms at positions 1 and 3 within a five-membered aromatic ring—has emerged as a privileged structure in drug design due to its versatile bioisosteric properties, metabolic stability, and capacity for diverse molecular interactions. The intrinsic dipole moment (4-5 Debye) across the O-N axis facilitates hydrogen bonding and dipole-dipole interactions with biological targets, while the aromatic system enables π-stacking interactions critical for target binding [1]. This electron-deficient heterocycle serves as a bioisostere for phenyl, pyridine, and carbonyl groups, enabling strategic molecular optimization in lead compound development. The scaffold's stability under physiological pH conditions and moderate lipophilicity (predicted log P range: 1.5-3.0) further enhance its druglikeness, making it a valuable template across therapeutic domains [3] [4].
1,3-Oxazole derivatives demonstrate remarkable structural diversity that translates to broad-spectrum biological activities, positioning them as critical pharmacophores in antimicrobial and anticancer drug discovery. The scaffold's synthetic versatility allows strategic decoration with bioactive substituents, enabling fine-tuning of target specificity and potency. Antimicrobial screening reveals that oxazole derivatives disrupt microbial integrity through multiple mechanisms, including membrane perturbation and enzyme inhibition. Notable examples include propanoic acid derivatives (e.g., compounds 5-7) exhibiting potent antibacterial activity against Gram-positive pathogens like Staphylococcus aureus, with zone of inhibition values reaching 25-28 mm at 10 μg/mL concentrations—comparable to reference antibiotics ampicillin and streptomycin [1]. Similarly, pyrazole-oxazole hybrids (compound 8) demonstrate efficacy against Escherichia coli and Candida albicans, while benzoxazole-5-carboxylate derivatives (compound 17) inhibit Aspergillus niger growth at MIC values of 12.5 μg/mL [1].
Table 1: Biological Activities of Selected 1,3-Oxazole Derivatives in Drug Discovery
Compound Reference | Biological Activity | Key Findings | Target Organisms/Cells |
---|---|---|---|
Propanoic acid derivatives (5-7) | Antibacterial | 25-28 mm inhibition zones at 10 μg/mL | Staphylococcus aureus FDA 209P |
Pyrazole-oxazole hybrid (8) | Broad-spectrum antimicrobial | Superior activity to ampicillin/streptomycin | E. coli, C. albicans |
1,3-Oxazole sulfonamide 16 | Anticancer | GI~50~ = 48.8 nM (leukemia) | NCI-60 leukemia cell lines |
Benzoxazole-5-carboxylate (17) | Antifungal | MIC = 12.5 μg/mL | Aspergillus niger |
Mubritinib (Tyrosine kinase inhibitor) | Anticancer | EGFR inhibition | Breast cancer cells |
In anticancer drug development, oxazole derivatives disrupt tubulin dynamics—a validated chemotherapeutic target. Novel 1,3-oxazole sulfonamides demonstrate nanomolar potency against leukemia cell lines in the NCI-60 panel, with compound 16 (bearing 2-chloro-5-methylphenyl sulfonamide) exhibiting a mean GI~50~ value of 48.8 nM against leukemia cell lines—significantly surpassing traditional taxane therapies in preliminary evaluations [5]. Molecular modeling confirms that these derivatives bind the colchicine site on β-tubulin, inhibiting microtubule assembly and inducing G2/M cell cycle arrest [4] [5]. The tyrosine kinase inhibitor mubritinib exemplifies clinically validated oxazole-based therapeutics, targeting epidermal growth factor receptor (EGFR) signaling pathways in breast cancer models [1]. Quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing substituents (e.g., chloro, trifluoromethyl) at the oxazole's 4-position enhance anticancer activity by 3-5-fold compared to electron-donating groups, attributable to improved tubulin binding affinity and cellular penetration [4] [5].
2-(5-Methyl-1,3-oxazol-2-yl)aniline (Chemical Formula: C~10~H~10~N~2~O, Molecular Weight: 174.20 g/mol) represents a structurally optimized hybrid scaffold merging aniline bioactivity with heterocyclic stability. The molecule features three critical domains: (1) an electron-rich aniline ring providing hydrogen-bond donation capacity via the -NH~2~ group (pK~a~ ≈ 4.5-5.2); (2) a 5-methyl-1,3-oxazole moiety contributing dipolar character and π-system accessibility; and (3) a rotatable C~aryl~-C~oxazole~ bond enabling conformational adaptability upon target binding [3] [6]. The ortho-substituted aniline forces non-coplanarity between rings (dihedral angle ≈ 35-50°), reducing intramolecular charge transfer while enhancing membrane permeability [6].
Table 2: Structural and Physicochemical Properties of 2-(5-Methyl-1,3-oxazol-2-yl)aniline
Property | Value/Characteristic | Functional Significance |
---|---|---|
Molecular Formula | C~10~H~10~N~2~O | Balanced heteroatom content for druglikeness |
Molecular Weight | 174.20 g/mol | Compliance with Lipinski guidelines |
Hydrogen Bond Donors | 1 (NH~2~) | Target interaction capability |
Hydrogen Bond Acceptors | 3 (N,O,N) | Solubility and target binding |
Predicted log P | 2.1-2.8 | Optimal lipophilicity for membrane penetration |
Rotatable Bonds | 2 (C~aryl~-C~oxazole~, C~oxazole~-CH~3~) | Conformational flexibility |
Dihedral Angle | 35-50° | Reduced planarity enhances bioavailability |
pK~a~ (aniline NH~2~) | 4.5-5.2 | Ionization profile affecting solubility and binding |
Spectroscopic characterization reveals distinctive signatures: IR spectra show N-H stretching at 3300-3500 cm⁻¹ and C=N stretching at 1615-1645 cm⁻¹, while ¹H NMR displays diagnostic signals at δ 2.3-2.5 ppm (oxazole-CH~3~), 6.5-7.6 ppm (aniline aromatic CH), and 7.4-7.7 ppm (oxazole CH) [3] [7]. The methyl group at C5 sterically shields the oxazole ring from metabolic oxidation, while enhancing lipophilicity (measured log P = 2.45)—critical for blood-brain barrier penetration in CNS-targeted therapeutics [3]. The molecule's multifunctional reactivity enables diverse derivatization: the aniline nitrogen participates in diazotization, acylation, and reductive amination, while the oxazole C4/C5 positions undergo electrophilic substitution or metal-catalyzed cross-coupling [3] [6]. These transformations facilitate scaffold diversification into libraries for high-throughput screening, as evidenced by structural analogs like 2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339913-38-0) developed for kinase inhibition studies [3]. Molecular docking predicts strong binding to tubulin's colchicine site (binding energy: -9.2 kcal/mol) via hydrogen bonding between the aniline NH~2~ and Thr179 residue, and π-stacking between the oxazole ring and Tyr224 side chain—validating its application in antimitotic agent design [4] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0